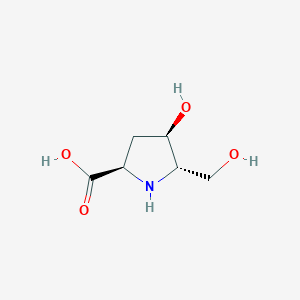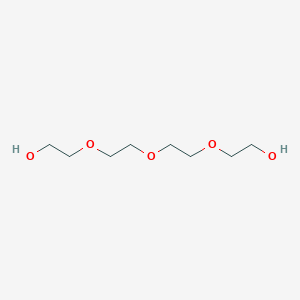
6beta-Hydroxyprogesterone
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6beta-Hydroxyprogesterone can be synthesized through the hydroxylation of progesterone. . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: Industrial production of this compound may involve microbial biotransformation processes. For example, certain strains of yeast, such as Yarrowia lipolytica, can be used to hydroxylate progesterone to produce this compound . These biotransformation processes are typically carried out in bioreactors under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6beta-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups at positions 3 and 20 can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Esterification can be achieved using carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 6-ketoprogesterone.
Reduction: Formation of 6beta-hydroxy-3,20-diol.
Substitution: Formation of this compound esters.
Applications De Recherche Scientifique
6beta-Hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It serves as a biomarker for the activity of cytochrome P450 enzymes, particularly CYP3A4.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in hormone replacement therapy and its effects on various physiological processes.
Industry: It is used in the production of steroidal drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6beta-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, modulating their activity and influencing various biological processes. The hydroxylation at the 6beta position may alter its binding affinity and activity compared to progesterone . Additionally, it may interact with other steroid hormone receptors and enzymes involved in steroid metabolism.
Comparaison Avec Des Composés Similaires
Progesterone: The parent compound, involved in the menstrual cycle and pregnancy.
6beta-Hydroxycortisol: Another hydroxylated steroid, used as a biomarker for CYP3A4 activity.
6beta-Hydroxyprogesterone Hemisuccinate: A derivative used in immunoassays.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6beta position, which imparts distinct biological and chemical properties. This modification can influence its metabolic stability, receptor binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLWZOSAFOXFL-CXICGXRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975802 | |
| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-19-3 | |
| Record name | 6β-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregn-4-ene-3,20-dione, 6-beta-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzymatic differences contribute to the varying production of 6β-hydroxyprogesterone by canine cytochromes P-450 3A12 and 3A26?
A1: Research indicates that canine cytochromes P-450 3A12 and 3A26, despite sharing a high degree of similarity in their amino acid sequences, exhibit different rates of 6β-hydroxyprogesterone production. Specifically, 3A12 demonstrates a significantly higher rate of 6β-hydroxyprogesterone formation compared to 3A26. [] This difference in catalytic activity can be attributed to specific amino acid residues. Studies utilizing chimeric enzymes, a technique involving the combination of protein domains from different sources, and site-directed mutagenesis, a method allowing for specific changes in the amino acid sequence of a protein, have identified three key amino acid residues responsible for this difference: 187, 368, and 369. [] Replacing these residues in 3A26 with the corresponding residues from 3A12 significantly enhanced its 6β-hydroxyprogesterone production. [] This highlights the crucial role of these specific amino acid residues in dictating the catalytic activity and substrate specificity of these enzymes.
Q2: Can you elaborate on the experimental methodology used to identify the key amino acid residues responsible for the different 6β-hydroxyprogesterone hydroxylation rates between canine cytochromes P-450 3A12 and 3A26?
A2: Researchers employed a combination of chimeric constructs and site-directed mutagenesis to pinpoint the specific amino acid residues responsible for the different 6β-hydroxyprogesterone hydroxylation rates. [] Initially, six chimeric enzymes were created by combining segments of 3A12 and 3A26. [] These chimeras, possessing different combinations of residues from both enzymes, were then assessed for their ability to produce 6β-hydroxyprogesterone. [] This approach helped narrow down the regions containing the critical residues. Following the identification of these regions, site-directed mutagenesis was employed to systematically substitute individual amino acid residues within the 3A26 enzyme with the corresponding residues from 3A12. [] By analyzing the enzymatic activity of these mutated 3A26 variants, researchers successfully identified three specific amino acid residues (187, 368, and 369) that, when replaced in 3A26, significantly enhanced its 6β-hydroxyprogesterone hydroxylation activity, bringing it closer to the levels observed with 3A12. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)





![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)



![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)

![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
